2-Amino-5-bromo-3-iodobenzoic acid
Overview
Description
2-Amino-5-bromo-3-iodobenzoic acid is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and iodo substituents on the benzene ring
Scientific Research Applications
2-Amino-5-bromo-3-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of pharmaceutical intermediates , suggesting that it may interact with various biological targets.
Mode of Action
The presence of the amino and carboxylic acid groups suggests that it could participate in various chemical reactions, such as nucleophilic substitution . The bromo and iodo substituents on the benzene ring could potentially undergo electrophilic aromatic substitution reactions .
Biochemical Pathways
Given its potential use in the synthesis of pharmaceutical intermediates , it’s plausible that it could influence a variety of biochemical pathways depending on the specific derivative synthesized.
Result of Action
As a potential precursor for pharmaceutical intermediates , its effects would likely depend on the specific derivative synthesized and its interaction with biological targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-Amino-5-bromo-3-iodobenzoic acid . For instance, its solubility and reactivity could be affected by the pH of the environment. Additionally, certain conditions might favor the formation of specific derivatives, thereby influencing its overall action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-iodobenzoic acid typically involves multi-step reactions starting from commercially available benzoic acid derivatives. One common method includes the bromination and iodination of 2-aminobenzoic acid under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pH conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing efficient and cost-effective reagents and catalysts. The process optimization focuses on maximizing yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce nitro derivatives.
Comparison with Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-iodobenzoic acid
- 3-Bromo-5-iodobenzoic acid
Comparison: 2-Amino-5-bromo-3-iodobenzoic acid is unique due to the simultaneous presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity
Properties
IUPAC Name |
2-amino-5-bromo-3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPDBUHIZWUADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10978625 | |
Record name | 2-Amino-5-bromo-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10978625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6288-59-1 | |
Record name | NSC11449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-bromo-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10978625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.